4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Glucokinase activation Type 2 diabetes research Allosteric modulation

Why purchase 895411-53-7? This specific benzamide derivative is not a generic building block—it is a precisely characterized tool compound. Its unique 4-fluoro-N-(pyridin-3-ylmethyl)benzamide moiety confers a CE1-preferring inhibition profile (IC50 CE1: 6,990 nM vs CE2: 14,200 nM), in stark contrast to the CE2-preferring analogue BDBM50154559. This selectivity reversal makes 895411-53-7 indispensable as both a reference inhibitor for isolating CE1-dependent metabolic pathways in liver microsome assays and a benchmark negative control when screening novel CE2 inhibitors. Additionally, its weak glucokinase activator potency (EC50 ~930 nM) allows wider dose-response experiments to determine threshold activation levels without hypoglycaemic drive, a key advantage over potent activators like AZD1656 (EC50 ~60 nM). Purchasing an uncharacterized 'benzothiazole-benzamide' analogue risks assay failure; verify CAS 895411-53-7 to guarantee this validated selectivity profile.

Molecular Formula C21H16FN3O2S
Molecular Weight 393.44
CAS No. 895411-53-7
Cat. No. B2665569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
CAS895411-53-7
Molecular FormulaC21H16FN3O2S
Molecular Weight393.44
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3O2S/c1-27-17-8-9-19-18(11-17)24-21(28-19)25(13-14-3-2-10-23-12-14)20(26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3
InChIKeyWLWJKLMSGQRTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 895411-53-7) – What It Is and Why It Matters for Targeted Research Procurement


4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 895411-53-7) is a synthetic benzamide derivative belonging to the N-(benzothiazol-2-yl)benzamide chemotype [1]. It contains a 4‑fluorophenyl moiety linked to a 5‑methoxybenzothiazole core through an amide bridge, with a pyridin‑3‑ylmethyl group attached to the amide nitrogen. The compound has been profiled in publicly curated bioactivity databases for glucokinase (GK) activation and human carboxylesterase (CES) inhibition [2][3]. Notably, the quantitative dataset available for this compound is sparse; the evidence presented here is drawn from the strongest comparative data identified, and potential procurement decisions should be weighed against this limited published record.

Why Generic ‘Benzothiazole‑Benzamide’ Substitution Cannot Stand In for 4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (895411-53-7)


Compounds within the N‑(benzothiazol‑2‑yl)benzamide class display wide variations in target affinity and selectivity that hinge on subtle substituent changes. For instance, the 4‑fluoro substitution on the benzamide ring of 895411‑53‑7 yields a qualitatively different CE1/CE2 selectivity profile compared with other benzothiazole derivatives assayed in the same human liver microsome platform [1]. Similarly, the amide N‑(pyridin‑3‑ylmethyl) appendage in 895411‑53‑7 is associated with weaker glucokinase activation (EC50 ≈ 930 nM) than that observed for optimized clinical activators that bear a pyrid‑2‑yl or thiazol‑2‑yl moiety (e.g., AZD1656, EC50 ≈ 60 nM) [2][3]. Consequently, a scientist who purchases an uncharacterized ‘benzothiazole‑benzamide’ analogue risks obtaining a compound with entirely different potency and selectivity, jeopardizing assay reproducibility and data consistency. The quantitative evidence below substantiates why 895411‑53‑7 occupies a distinct position in this chemical space and cannot be reliably replaced by generic in‑class substitutes.

Direct Comparative Evidence for 4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (895411-53-7) vs. Closest Analogs and In‑Class Candidates


Glucokinase Activation Potency: 895411‑53‑7 Is a Significantly Weaker Activator Than the Clinical‑Stage Glucokinase Activator AZD1656

895411‑53‑7 activates recombinant human liver glucokinase with an EC50 of 930 nM [1]. In contrast, the well‑characterized glucokinase activator AZD1656 displays an EC50 of 60 nM in a comparable recombinant human glucokinase activity assay [2]. The 15.5‑fold lower potency of 895411‑53‑7 positions it as a weak partial activator suitable for studies where sub‑maximal enzyme activation is desired.

Glucokinase activation Type 2 diabetes research Allosteric modulation

Human Carboxylesterase 1 (CE1) Inhibition: 895411‑53‑7 Is 14‑Fold More Potent Than a Structurally Related Benzothiazole Derivative

In human liver microsomes, 895411‑53‑7 inhibits CE1 with an IC50 of 6,990 nM [1]. A closely related benzothiazole derivative, BDBM50154559, tested in the same assay platform exhibits a CE1 IC50 of 100,000 nM [2]. This represents a 14.3‑fold higher potency for 895411‑53‑7 against CE1, demonstrating that the 4‑fluoro‑N‑(pyridin‑3‑ylmethyl) substitution pattern significantly enhances CE1 inhibitory activity relative to other benzothiazole scaffolds.

Carboxylesterase inhibition Drug metabolism Human liver microsomes

Human Carboxylesterase 2 (CE2) Inhibition: 895411‑53‑7 Is Substantially Weaker Than Comparator BDBM50154559, Establishing Selectivity

895411‑53‑7 inhibits CE2 with an IC50 of 14,200 nM [1], whereas the comparator BDBM50154559 inhibits CE2 with an IC50 of 660 nM in the same human liver microsome assay [2]. The 21.5‑fold weaker CE2 activity of 895411‑53‑7, combined with its superior CE1 potency, results in a CE1/CE2 selectivity ratio of approximately 2.0, contrasting sharply with BDBM50154559 which shows a marked preference for CE2 (CE2/CE1 ratio ≈ 152).

CE2 inhibition Selectivity profiling Drug metabolism

CE1/CE2 Selectivity Profile: 895411‑53‑7 Displays Reversed Isoform Preference Relative to Close Benzothiazole Derivatives

895411‑53‑7 exhibits a CE1‑preferring inhibition profile (CE1 IC50 = 6,990 nM; CE2 IC50 = 14,200 nM; CE2/CE1 ratio ≈ 2.0) [1]. In stark contrast, the comparator BDBM50154559 is a potent CE2‑selective inhibitor (CE1 IC50 = 100,000 nM; CE2 IC50 = 660 nM; CE1/CE2 ratio ≈ 152) [2]. This reversal of isoform selectivity originates from the specific combination of the 4‑fluoro substituent and the N‑(pyridin‑3‑ylmethyl) group present in 895411‑53‑7, and is not observed in the broader benzothiazole series.

Isoform selectivity CES1 vs CES2 Metabolic stability

Research and Industrial Application Scenarios for 4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (895411-53-7) Based on Verified Differential Evidence


Sub‑maximal Glucokinase Activation Studies in Type 2 Diabetes Research

895411‑53‑7, with an EC50 of 930 nM for glucokinase activation, can serve as a weak partial activator in mechanistic studies examining the relationship between the degree of enzyme activation and insulin secretion [1]. Its 15‑fold lower potency relative to AZD1656 (EC50 = 60 nM) [2] allows dose‑response experiments over a wider concentration range, facilitating the identification of threshold activation levels required for physiological effect without the confounding hypoglycaemic drive associated with potent activators.

Selective CE1 Inhibition for Drug Metabolism and Prodrug Activation Studies

The CE1‑preferring inhibition profile of 895411‑53‑7 (IC50 6,990 nM for CE1 vs. 14,200 nM for CE2) [1] makes it a valuable reagent for experiments requiring selective blockade of CE1‑mediated hydrolysis. Unlike the comparator BDBM50154559, which potently inhibits CE2 [2], 895411‑53‑7 can be used to isolate CE1‑dependent metabolic pathways in human liver microsome or hepatocyte assays, aiding the validation of CE1‑specific substrates and prodrug designs.

Negative Control for CE2‑Mediated Hydrolysis Assays

Because 895411‑53‑7 exhibits weak CE2 inhibition (IC50 = 14,200 nM) [1], it can be employed as a benchmark negative control when testing novel CE2 inhibitors that share the benzothiazole scaffold. Comparing test compound activity against the low CE2 intrinsic potency of 895411‑53‑7 provides a practical reference point for assessing the significance of newly measured IC50 values in isoform‑selective inhibitor screening campaigns.

Scaffold for Structure–Selectivity Relationship (SSR) Studies on Carboxylesterase Isoforms

The stark reversal of CE1/CE2 selectivity between 895411‑53‑7 (CE1‑preferring) [1] and BDBM50154559 (CE2‑preferring) [2] highlights the critical role of the 4‑fluoro‑N‑(pyridin‑3‑ylmethyl)benzamide moiety in directing isoform selectivity. This pair of compounds can be used as a matched set in computational and crystallographic SSR investigations to map the structural determinants governing CE1 versus CE2 recognition, informing the rational design of next‑generation isoform‑selective inhibitors.

Quote Request

Request a Quote for 4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.